3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid
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Description
3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid is a useful research compound. Its molecular formula is C7H7N3O5S2 and its molecular weight is 277.27. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Compounds containing 1,3,4-thiadiazole, like 3-({5-[(2-Hydroxy-2-oxoethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}amino)-3-oxopropanoic acid, have been extensively studied for their potential anticancer properties. Yushyn, Holota, and Lesyk (2022) demonstrated the synthesis of a hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties, exhibiting significant in vitro anticancer activity (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial and Antifungal Applications
The derivatives of 1,3,4-thiadiazole have been recognized for their antimicrobial and antifungal activities. Ameen and Qasir (2017) synthesized new derivatives of 1,3,4-thiadiazole with potential antibacterial and antifungal properties (Ameen & Qasir, 2017).
Antidepressant and Anxiolytic Effects
Compounds with a 1,3,4-thiadiazole structure have also been found to possess antidepressant and anxiolytic properties. Clerici et al. (2001) synthesized a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, discovering some with marked antidepressant and anxiolytic effects, comparable to standard drugs like Imipramine and Diazepam (Clerici et al., 2001).
Properties
IUPAC Name |
3-[[5-(carboxymethylsulfanyl)-1,3,4-thiadiazol-2-yl]amino]-3-oxopropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5S2/c11-3(1-4(12)13)8-6-9-10-7(17-6)16-2-5(14)15/h1-2H2,(H,12,13)(H,14,15)(H,8,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOWEDICLWMVDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NC1=NN=C(S1)SCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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